molecular formula C13H13N3O B5559606 N-(4-ethylphenyl)-2-pyrimidinecarboxamide

N-(4-ethylphenyl)-2-pyrimidinecarboxamide

Cat. No. B5559606
M. Wt: 227.26 g/mol
InChI Key: IHVIFBIWHOOPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of pyrimidine derivatives, including compounds similar to N-(4-ethylphenyl)-2-pyrimidinecarboxamide, typically involves condensation reactions that can be tailored for specific structural features. For instance, Xia et al. (2006) reported the synthesis of novel polyimides derived from pyrimidine units, showcasing the versatility of pyrimidine chemistry in generating materials with exceptional thermal stability and mechanical properties (Xia et al., 2006).

Molecular Structure Analysis The molecular structure of pyrimidine derivatives is characterized by planar rings and specific substituent effects that influence overall molecular geometry and electronic distribution. For example, Trilleras et al. (2009) analyzed the crystal and molecular structure of pyrimidine analogs, highlighting how substituents affect the planarity and polarization of electronic structures (Trilleras et al., 2009).

Chemical Reactions and Properties Pyrimidine derivatives engage in various chemical reactions, reflecting their rich chemistry. The reactivity can be tailored by substituting different groups, allowing for the synthesis of compounds with desired chemical properties. Palanki et al. (2000) conducted studies on pyrimidine compounds, exploring the effect of substitutions on their activity as transcription inhibitors (Palanki et al., 2000).

Physical Properties Analysis The physical properties of N-(4-ethylphenyl)-2-pyrimidinecarboxamide and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The introduction of specific substituents can enhance certain physical properties, making these compounds suitable for various applications. The study by Gangjee et al. (2009) on the structure-activity relationship of pyrimidine derivatives provides insights into how modifications in the pyrimidine core affect their physical and biological properties (Gangjee et al., 2009).

Chemical Properties Analysis The chemical properties of pyrimidine derivatives, including reactivity, acidity, and basicity, are pivotal for their biological activity and interactions. The synthesis and characterization of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate by Mohan et al. (2014) exemplify the exploration of pyrimidine derivatives for their antioxidant and radioprotective activities, demonstrating the utility of chemical property manipulation in drug design (Mohan et al., 2014).

Scientific Research Applications

Medicinal Chemistry Applications

Gene Expression Inhibition

N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have been studied for their ability to inhibit the transcription mediated by NF-κB and AP-1 transcription factors. These factors are crucial in the regulation of genes responsible for immune and inflammatory responses. Structural modifications aimed at improving oral bioavailability without sacrificing activity have shown that certain substitutions on the pyrimidine ring maintain or enhance inhibitory efficacy, highlighting the compound's potential in therapeutic applications related to inflammation and immune modulation (Palanki et al., 2000).

Anticancer Activity

Research on N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives has also uncovered their potential as anticancer agents. For instance, derivatives have been synthesized to selectively inhibit histone deacetylase (HDAC), which plays a critical role in the epigenetic regulation of gene expression. These inhibitors can induce cancer cell cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and indicating their promise in cancer treatment (Zhou et al., 2008).

Polymer Science Applications

Novel Polyimides

N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have contributed to the development of novel polyimides with outstanding thermal stability and mechanical properties. These materials are synthesized through condensation reactions involving pyrimidine units, showing potential for high-performance applications due to their excellent thermal and chemical resistance (Xia et al., 2006).

Material Science Applications

Optoelectronic Properties

The structural characteristics of N-(4-ethylphenyl)-2-pyrimidinecarboxamide derivatives have been explored for their nonlinear optical (NLO) properties. These properties are essential for various applications in the field of optoelectronics, such as in the development of new materials for photonic devices. Studies have shown that certain derivatives exhibit enhanced NLO activities, making them suitable for high-tech optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

N-(4-ethylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-10-4-6-11(7-5-10)16-13(17)12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVIFBIWHOOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.